molecular formula C6H12S B13273153 1-Cyclopropylpropane-2-thiol

1-Cyclopropylpropane-2-thiol

Cat. No.: B13273153
M. Wt: 116.23 g/mol
InChI Key: RXWQTITYEQLQLJ-UHFFFAOYSA-N
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Description

1-Cyclopropylpropane-2-thiol is a chemical compound of interest in medicinal chemistry and organic synthesis, characterized by its cyclopropyl ring and thiol functional group. The cyclopropane motif is a valuable structural element in drug design. Its high ring strain and planar, rigid geometry make it an excellent bioisostere for olefins or a phenyl ring, potentially enhancing a molecule's three-dimensionality and target selectivity . Furthermore, the cyclopropane structure is less prone to oxidative metabolism by cytochrome P450 enzymes, which can be leveraged to improve the metabolic stability of lead compounds . The thiol group offers a site for diverse chemical modifications, including the formation of disulfide bonds, or can act as a ligand for metal complexes. Researchers may explore this compound as a key synthetic intermediate for developing novel active molecules or as a building block in materials science. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

1-cyclopropylpropane-2-thiol

InChI

InChI=1S/C6H12S/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3

InChI Key

RXWQTITYEQLQLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)S

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropylpropane 2 Thiol and Analogous Structures

General Strategies for Thiol Synthesis in Cyclopropyl-Containing Compounds

The introduction of a thiol functional group is a critical step and can be accomplished on a suitable cyclopropyl-containing precursor, such as a derivative of 1-cyclopropylpropan-2-ol (B169602). The most common methods involve nucleophilic substitution or the reduction of sulfur-containing functional groups.

Nucleophilic substitution reactions provide a direct route to thiols from alkyl halides or other substrates with a good leaving group. chemistryscore.com For the synthesis of 1-Cyclopropylpropane-2-thiol, a suitable precursor would be an activated form of 1-cyclopropylpropan-2-ol, such as 1-cyclopropyl-2-bromopropane or 1-cyclopropyl-2-propyl tosylate.

The reaction with the hydrosulfide (B80085) anion (-SH), typically from a salt like sodium hydrosulfide (NaSH), is a common SN2 approach. libretexts.orgjove.com The hydrosulfide anion is an excellent nucleophile and attacks the electrophilic carbon, displacing the leaving group to form the thiol. chemistryscore.comprezi.com A significant drawback of this method is that the resulting thiol product is itself nucleophilic (as the thiolate anion, RS⁻) and can react with a second molecule of the alkyl halide precursor. libretexts.orglibretexts.org This side reaction produces the corresponding sulfide (B99878) (R-S-R) as a by-product, which can complicate purification. pressbooks.pub Using a large excess of the hydrosulfide nucleophile can help to minimize this issue. chemistryscore.com

To circumvent the problem of sulfide formation, thiourea (B124793) ((NH₂)₂C=S) is frequently used as a superior sulfur nucleophile. libretexts.orgpressbooks.pubias.ac.in The reaction proceeds in two steps. First, the sulfur atom of thiourea displaces the halide on the cyclopropyl-propane substrate in an SN2 reaction to form a stable, crystalline alkyl isothiourea salt intermediate. jove.comprezi.compressbooks.pub In the second step, this salt is hydrolyzed with an aqueous base (like NaOH) to yield the desired thiol and urea (B33335) as a byproduct. jove.comlibretexts.orgpressbooks.pub This method is generally preferred as it avoids the formation of sulfide impurities and often provides higher yields, particularly for primary and secondary thiols. ias.ac.in

Table 1: Comparison of Nucleophilic Substitution Methods for Thiol Synthesis

FeatureHydrosulfide Anion MethodThiourea Method
Nucleophile Sodium Hydrosulfide (NaSH)Thiourea ((NH₂)₂C=S)
Mechanism One-step SN2 reaction. libretexts.orgTwo-step: SN2 followed by hydrolysis. libretexts.org
Key Intermediate NoneAlkyl isothiourea salt. pressbooks.pub
Primary Side Product Dialkyl sulfide (R-S-R). libretexts.orgUrea
Advantages Simple, one-pot procedure.Cleaner reaction, avoids sulfide by-product, intermediate is often crystalline. pressbooks.pubias.ac.in
Disadvantages Formation of sulfide by-product can lower yield and complicate purification. libretexts.orgTwo-step process.

An alternative to nucleophilic substitution is the reduction of a sulfur-containing functional group that is more easily synthesized or handled. The most common precursor for this approach is a disulfide.

The reduction of disulfides (R-S-S-R) to the corresponding thiols (R-SH) is a robust and widely used transformation. pressbooks.pubyoutube.com For the target molecule, this would involve the synthesis and subsequent reduction of bis(1-cyclopropylprop-2-yl) disulfide. The sulfur-sulfur bond is relatively weak and can be cleaved by various reducing agents. wikipedia.org

Classic conditions involve treatment with zinc metal and an acid. pressbooks.pub More modern and milder reagents are also highly effective. These include borohydrides, such as sodium borohydride (B1222165) wikipedia.org and potassium triisopropoxyborohydride, the latter of which can selectively reduce disulfides in the presence of many other functional groups. dtic.mil Thiol-disulfide exchange reagents like dithiothreitol (B142953) (DTT) are also commonly used, particularly in biochemical contexts. wikipedia.orgbiosynth.com Additionally, tertiary phosphines such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are highly efficient and irreversible reducing agents that convert the disulfide to two thiol molecules while forming a stable phosphine (B1218219) oxide. biosynth.comnih.gov Another potential, though less common, route involves the reduction of sulfonyl chlorides (R-SO₂Cl) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). fiveable.me

Table 2: Common Reducing Agents for Disulfide to Thiol Conversion

Reducing AgentTypical ConditionsNotes
Zinc and Acid (e.g., HCl)Zn, aq. HClClassic, effective method. pressbooks.pub
Sodium Borohydride (NaBH₄)NaBH₄, Ethanol/WaterCommon and versatile hydride reagent. wikipedia.org
Dithiothreitol (DTT)Aqueous buffer, pH > 7A dithiol reagent that works via thiol-disulfide exchange. biosynth.com
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous buffer, wide pH rangeOdorless, highly selective, and powerful reducing agent. biosynth.comnih.gov
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THFVery strong reducing agent; will also reduce many other functional groups.

Cyclopropanation Reactions for Precursor Synthesis

The construction of the cyclopropane (B1198618) ring is a foundational aspect of synthesizing the necessary precursors for producing this compound. These methods typically start with acyclic olefin precursors. For instance, the alcohol precursor 1-cyclopropylpropan-2-ol could be synthesized via cyclopropanation of 4-penten-2-ol.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. wikipedia.orgnih.gov The reaction converts an alkene into a cyclopropane by using an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgmdpi.com The carbenoid adds to the alkene in a concerted fashion, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

A significant improvement on the original protocol is the Furukawa modification , which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgnih.gov This reagent system is often more reactive and reproducible, expanding the scope of the reaction to less reactive alkenes. wikipedia.org The electrophilic nature of the Simmons-Smith reagent means that alkenes with adjacent hydroxyl groups often react with high stereoselectivity, as the zinc reagent can coordinate to the oxygen atom, directing the methylene (B1212753) transfer to the syn face of the double bond.

Modern cross-coupling reactions offer powerful and versatile methods for C-C bond formation, which can be applied to the synthesis of cyclopropyl-containing precursors. These reactions, often catalyzed by palladium (Pd) or nickel (Ni), can form the bond between the cyclopropyl (B3062369) ring and the propane (B168953) fragment or construct the propane skeleton itself. sioc-journal.cn

For example, a Suzuki-Miyaura coupling could be employed to couple cyclopropylboronic acid with a suitable three-carbon electrophile containing a double bond, such as 2-bromopropene. Subsequent functional group manipulation (e.g., hydroboration-oxidation) would then be required to install the secondary alcohol. Alternatively, nickel-catalyzed cross-coupling reactions can join cyclopropyl Grignard reagents with alkyl halides. organic-chemistry.org Transition-metal catalysis involving the activation of C–S bonds in thioesters has also emerged as a versatile strategy for forming C–C bonds. sioc-journal.cn These methods provide a modular approach, allowing for the convergent assembly of the required carbon framework from smaller, readily available building blocks.

A more recent development in cyclopropane synthesis is the use of radical/polar crossover annulation reactions. nih.govacs.org These methods often utilize visible-light photoredox catalysis to generate radical species under exceptionally mild conditions. nih.govnih.gov

The general mechanism involves the generation of a radical which then adds to a suitably positioned alkene within the same molecule (an intramolecular addition) or to a separate alkene (intermolecular). nih.gov In a typical annulation process for building cyclopropanes, a photocatalytically generated radical adds to a homoallylic substrate that contains a leaving group (such as a tosylate). nih.govacs.org The resulting radical adduct is then reduced by a single-electron transfer (SET) to form an anion. This anion subsequently undergoes a rapid intramolecular SN2-type reaction (a 3-exo-tet cyclization) to close the three-membered ring and expel the leaving group. nih.gov This approach is noted for its excellent functional group tolerance, allowing for the synthesis of complex and highly functionalized cyclopropanes. nih.gov

Intramolecular Cyclization Approaches (e.g., from diazoesters)

Intramolecular cyclopropanation represents a powerful strategy for the construction of bicyclic systems containing a cyclopropane ring. This method involves a precursor molecule that contains both the carbene source and the alkene moiety, leading to a ring-closing reaction. Diazo compounds, particularly diazoesters and diazoamides, are common and effective carbene precursors for these transformations. d-nb.info

The reaction is typically catalyzed by transition metals, such as rhodium or ruthenium, which facilitate the decomposition of the diazo compound to generate a metal-carbene intermediate. d-nb.infomarquette.edu This intermediate then undergoes an intramolecular reaction with a tethered olefin to form the cyclopropane ring. A notable advancement in this area is the development of water-soluble catalysts, which allow for reactions in biphasic systems, simplifying catalyst recovery and reuse. For instance, a water-soluble Ru(II)-Amm-Pheox catalyst has been shown to be highly effective for the intramolecular cyclopropanation of various trans-allylic diazo Weinreb amide derivatives. d-nb.info These reactions proceed smoothly at room temperature, yielding bicyclic cyclopropane-fused lactams in high yields and with excellent enantioselectivities. d-nb.info The catalyst, being soluble in the aqueous phase, can be easily separated from the product in the organic layer and reused multiple times with minimal loss of activity. d-nb.info

Similarly, biocatalysts, such as engineered variants of myoglobin (B1173299), have been exploited to catalyze the intramolecular cyclization of diazoacetates and diazoacetamides, demonstrating the versatility of these approaches in creating sterically demanding fused cyclopropane structures. nih.gov

Below is a summary of results for the Ru(II)-Amm-Pheox catalyzed intramolecular cyclopropanation of various diazo Weinreb amides.

Substrate (Diazo Weinreb Amide Derivative)Product (Bicyclic Lactam)Yield (%)Enantiomeric Excess (ee, %)Reference
N-allyl-N-methoxy-2-diazoacetamide(1S,5R)-1-methoxy-3-azabicyclo[3.1.0]hexan-2-one9599 d-nb.info
N-cinnamyl-N-methoxy-2-diazoacetamide(1S,5R,6S)-1-methoxy-6-phenyl-3-azabicyclo[3.1.0]hexan-2-one9999 d-nb.info
N-methoxy-N-(4-methylpent-2-en-1-yl)-2-diazoacetamide(1S,5R,6R)-6-isopropyl-1-methoxy-3-azabicyclo[3.1.0]hexan-2-one9199 d-nb.info
N-methoxy-N-(4-phenylbut-2-en-1-yl)-2-diazoacetamide(1S,5R,6R)-6-benzyl-1-methoxy-3-azabicyclo[3.1.0]hexan-2-one8999 d-nb.info

Continuous-Flow Synthesis Techniques for Cyclopropyl-Thiol Derivatives

Continuous-flow chemistry has emerged as a robust and scalable technology for the synthesis of fine chemicals, offering advantages in safety, efficiency, and process control over traditional batch methods. This approach has been successfully applied to the synthesis of cyclopropyl-thiol derivatives, specifically arylthio-cyclopropyl carbonyl compounds. mdpi.comnih.gov

A developed method utilizes 2-hydroxycyclobutanones and various aryl thiols as starting materials in an acid-catalyzed ring-contraction reaction. mdpi.comnih.gov The process is facilitated by a packed-bed reactor filled with a reusable solid acid catalyst, such as ground Amberlyst-35 resin. mdpi.com This setup allows for the multigram, scalable synthesis of the desired cyclopropyl adducts under mild conditions. mdpi.comnih.gov The solid-supported catalyst is contained within a steel column, and its physical and chemical properties can be thoroughly characterized to ensure consistent performance. mdpi.com

The reaction has been shown to be effective for a range of aromatic thiols, affording the corresponding arylthio-cyclopropyl carbaldehydes and ketones in good to excellent yields. mdpi.com However, thiols bearing strong electron-withdrawing groups, like 4-nitrobenzene thiol, exhibit reduced reactivity. mdpi.com The versatility of the resulting products is significant, as they can undergo further selective oxidation to access sulfoxide (B87167) and sulfone derivatives. mdpi.comnih.gov

The table below illustrates the scope of the continuous-flow synthesis with various aryl thiols.

Aryl ThiolSolventYield (%)Reference
ThiophenolTHF95 mdpi.com
4-MethylbenzenethiolTHF98 mdpi.com
4-MethoxybenzenethiolTHF99 mdpi.com
4-ChlorobenzenethiolTHF94 mdpi.com
4-NitrobenzenethiolTHF60 mdpi.com
Methyl 2-mercaptobenzoateTHF78 mdpi.com
2-Naphthalenethiol2-Me-THF92 mdpi.com

Chemoenzymatic Synthetic Approaches for Related Structural Motifs

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical transformations to assemble complex molecules. This strategy is particularly valuable for producing chiral cyclopropane scaffolds, which are highly sought-after in medicinal chemistry. nih.govacs.org Engineered hemoproteins, especially variants of sperm whale myoglobin, have been developed as efficient biocatalysts for abiological carbene transfer reactions. nih.govbohrium.com

These engineered enzymes can catalyze highly diastereo- and enantioselective cyclopropanation reactions between various olefins and carbene donor reagents, such as diazoketones or ethyl diazopyruvate. nih.govacs.orgutdallas.edu This biocatalytic approach provides access to functionalized cyclopropanes, like cyclopropyl ketones and α-cyclopropylpyruvates, with high stereoselectivity, a task that can be challenging for traditional metal catalysts. bohrium.comutdallas.edu The enzymatic method demonstrates a remarkably broad substrate scope, accommodating a variety of vinylarene substrates and different diazo derivatives. nih.govacs.org

A key advantage of this chemoenzymatic strategy is the ability to further diversify the enzymatically generated products. nih.gov The cyclopropyl ketones or pyruvates produced by the biocatalyst serve as versatile intermediates that can be subjected to subsequent chemical modifications, enabling the creation of a diverse library of optically active cyclopropane-containing structures. nih.govacs.org This combination of biocatalysis and chemical synthesis provides a powerful platform for generating novel molecular scaffolds for drug discovery. nih.gov

The following table presents data on the biocatalytic synthesis of α-cyclopropylpyruvates using an engineered myoglobin variant.

Olefin SubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
StyreneEthyl 2-cyclopropyl-2-oxopropanoate6199 utdallas.edu
4-MethylstyreneEthyl 2-oxo-2-(2-(p-tolyl)cyclopropyl)acetate8598 utdallas.edu
4-MethoxystyreneEthyl 2-(2-(4-methoxyphenyl)cyclopropyl)-2-oxoacetate7599 utdallas.edu
4-FluorostyreneEthyl 2-(2-(4-fluorophenyl)cyclopropyl)-2-oxoacetate6899 utdallas.edu
2-VinylnaphthaleneEthyl 2-oxo-2-(2-(naphthalen-2-yl)cyclopropyl)acetate9199 utdallas.edu
2-VinylpyridineEthyl 2-oxo-2-(2-(pyridin-2-yl)cyclopropyl)acetate66>99 utdallas.edu

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropylpropane 2 Thiol

Reactions Involving the Thiol Moiety

The thiol (-SH) group is the most reactive site in the molecule under many conditions, primarily exhibiting nucleophilic character and susceptibility to oxidation.

The sulfur atom in 1-Cyclopropylpropane-2-thiol exists in its most reduced state and can be readily oxidized to various higher oxidation states. The product of the oxidation is dependent on the strength and stoichiometry of the oxidizing agent employed. organic-chemistry.orgorganic-chemistry.org

Mild oxidation, often carried out with reagents like iodine (I₂) or exposure to atmospheric oxygen, leads to the coupling of two thiol molecules to form the corresponding disulfide, 1,2-bis(1-cyclopropylpropyl)disulfide. rsc.orgbiolmolchem.com This reaction proceeds through a thiolate intermediate and is a common metabolic pathway for thiols. libretexts.org

Stronger oxidizing agents are required to form sulfoxides and sulfones. libretexts.org The use of one equivalent of an oxidant such as hydrogen peroxide (H₂O₂) or a peroxy acid at controlled temperatures can selectively oxidize the thiol to a sulfoxide (B87167). organic-chemistry.org The reaction can be further continued with an excess of a strong oxidant to yield the corresponding sulfone, where the sulfur atom reaches a higher oxidation state. organic-chemistry.org

Starting MaterialOxidizing Agent/ConditionsMajor ProductProduct Structure
This compoundI₂, base or O₂ (air)1,2-bis(1-cyclopropylpropyl)disulfide(C₃H₅)CH(CH₃)CH₂-S-S-CH₂CH(CH₃)(C₃H₅)
This compoundH₂O₂ (1 equiv.)1-Cyclopropylpropane-2-sulfoxide(C₃H₅)CH(CH₃)CH₂-S(O)H
This compoundPeroxy acid (excess)1-Cyclopropylpropane-2-sulfonic acid(C₃H₅)CH(CH₃)CH₂-SO₃H

Hydrothiolation, commonly known as the thiol-ene reaction, involves the addition of the S-H bond of this compound across the π-bond of an alkene or alkyne. wikipedia.org The regiochemical outcome of this addition is highly dependent on the reaction mechanism.

Anti-Markovnikov Addition: In the presence of a radical initiator (e.g., peroxides, AIBN) or UV light, the reaction proceeds via a free-radical chain mechanism. pharmaguideline.comlibretexts.org This pathway results in the anti-Markovnikov product, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org The mechanism involves the formation of a thiyl radical which then adds to the alkene to generate the more stable carbon-centered radical intermediate. libretexts.org

Markovnikov Addition: While less common for simple alkenes, Markovnikov-type addition can be achieved under specific conditions. Base-catalyzed hydrothiolation, particularly with electron-deficient alkenes (e.g., α,β-unsaturated carbonyls), proceeds through a Michael addition mechanism. wikipedia.org In this ionic pathway, a thiolate anion acts as the nucleophile, and the addition follows a conjugate pathway, which can be considered a formal Markovnikov addition across the activated π-system. mdpi.com

Alkene SubstrateConditionsRegioselectivityProduct Type
Propene (CH₃-CH=CH₂)Radical Initiator (e.g., ROOR, hv)Anti-MarkovnikovSulfur adds to C1
Propene (CH₃-CH=CH₂)Acid/Base CatalystMarkovnikovSulfur adds to C2
Methyl acrylate (B77674) (CH₂=CH-COOCH₃)Base Catalyst (e.g., amine)Michael Addition (Conjugate)Sulfur adds to the β-carbon

The thiol group can be deprotonated by a base to form a thiolate anion (RS⁻), which is a strong nucleophile. rsc.org This enhanced nucleophilicity allows it to participate in a variety of addition and substitution reactions.

In nucleophilic substitution reactions, the thiolate of this compound can readily react with electrophiles such as alkyl halides in an Sₙ2 mechanism to form thioethers.

In nucleophilic addition reactions, the thiolate can attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones. libretexts.orgchemistrysteps.com This addition leads to the formation of a hemithioacetal, which is a key intermediate in the formation of thioacetals. youtube.com Thiolates can also add to other activated systems like α,β-unsaturated esters in a conjugate addition fashion. nih.govnih.gov

Reactions Involving the Cyclopropyl (B3062369) Ring System

The cyclopropyl group, due to its significant ring strain (~27 kcal/mol) and unique electronic properties, can undergo reactions that lead to the opening of the three-membered ring.

Radical-Induced Ring Opening: The cyclopropyl ring is susceptible to opening when a radical is generated on an adjacent carbon. nih.govnih.gov In the case of this compound, abstraction of a hydrogen atom from the carbon bearing the thiol group (C2) would generate a secondary radical. This cyclopropylcarbinyl radical is highly unstable and undergoes an extremely rapid ring-opening to form a more stable homoallylic radical. researchgate.netacs.org This process is often a key step in radical-mediated reactions involving such substrates. beilstein-journals.org

Acid-Catalyzed Ring Opening: While cyclopropanes are generally stable to acids, ring-opening can be induced under harsh acidic conditions or with Lewis acids, particularly if the ring is "activated" by donor-acceptor substituents. nih.govresearchgate.net The mechanism typically involves protonation of the cyclopropane (B1198618) ring to form a corner-protonated intermediate, followed by nucleophilic attack that cleaves a C-C bond to relieve ring strain. The regioselectivity of the cleavage depends on the substitution pattern and the stability of the resulting carbocationic intermediates.

The most significant rearrangement process involving the cyclopropyl ring in this molecule is the cyclopropylcarbinyl-homoallyl radical rearrangement. This is one of the fastest known radical rearrangements in organic chemistry. acs.org If a radical is formed at the C2 position of the propane (B168953) chain (the carbon attached to both the cyclopropyl ring and the thiol group), it will not exist as the cyclopropylcarbinyl radical for any significant duration. researchgate.net Instead, it will rapidly and irreversibly rearrange to form a homoallylic radical, where the radical is located on a carbon atom three bonds away from the original double bond location, and the ring has opened. acs.org

This rearrangement has profound mechanistic implications. Any reaction of this compound that proceeds through a radical intermediate at the C2 position will almost certainly yield ring-opened products rather than products where the cyclopropyl ring remains intact. This rearrangement serves as a reliable mechanistic probe to determine if a radical is formed at that specific position during a reaction. illinois.edu

Electrophilic and Metal-Catalyzed Functionalizations of the Ring

The cyclopropyl group, with its significant p-character in the C-C bonds, can be susceptible to attack by strong electrophiles, leading to ring-opening. Furthermore, transition metal catalysis has emerged as a powerful tool for the functionalization of C(sp³)-hybridized carbons, with the unique properties of the cyclopropane ring making it a particularly adept substrate. nih.gov

Electrophilic Ring-Opening:

In the presence of strong electrophiles, such as halogens or strong acids, the cyclopropane ring of a molecule like this compound is expected to undergo electrophilic addition, resulting in a ring-opened product. For instance, the reaction with a sulfenyl chloride (RSCl) in the presence of a Lewis acid could lead to a 1,3-functionalized product. This type of reaction has been demonstrated on donor-acceptor cyclopropanes, where a nucleophilic halide attacks the ring in an SN2-like fashion, followed by reaction with the sulfenium ion. acs.org While the thiol group in this compound might compete as a nucleophile, its reactivity can be modulated by the choice of reaction conditions.

Metal-Catalyzed Functionalizations:

Transition metals offer a versatile platform for the functionalization of cyclopropane rings, often proceeding via mechanisms that preserve the cyclic structure or result in controlled ring-opening.

Cross-Coupling Reactions: Palladium, nickel, and copper catalysts are known to facilitate the cross-coupling of cyclopropyl derivatives. For this compound, after conversion of the thiol to a less coordinating group or using a robust catalyst, C-H functionalization or coupling reactions involving the cyclopropyl ring could be envisioned. Transition-metal-catalyzed C-C bond formation at a cyclopropane ring is a well-established strategy. nih.gov

Ring-Opening Cross-Coupling: More commonly, metal catalysts are used to effect the ring-opening of cyclopropanes. For example, nickel-catalyzed reactions of cyclopropyl ketones with organozinc reagents and a silyl (B83357) chloride lead to 1,3-difunctionalized ring-opened products. uq.edu.au A similar strategy could theoretically be applied to derivatives of this compound, where the metal catalyst would oxidatively add to a C-C bond of the cyclopropane ring, followed by reductive elimination to form new C-C bonds.

The following table summarizes plausible metal-catalyzed functionalizations of a protected derivative of this compound (e.g., as a thioether) based on analogous systems.

Catalyst SystemReactantsPlausible Product StructureReference Analogy
Ni(acac)₂ / tpyAr-ZnI, TMSClR-S-CH(CH₃)CH₂CH=C(O-TMS)Ar uq.edu.au
Pd(OAc)₂ / LigandAryl HalideR-S-CH(CH₃)CH₂-Cyclopropyl-Ar nih.gov
Cu(OTf)₂Nucleophile (e.g., Indole)R-S-CH(CH₃)CH₂CH(Nu)CH₂CH₂CO₂Et nih.gov

Tandem and Cascade Reactions Incorporating this compound (or related thiols)

The dual functionality of this compound makes it an ideal candidate for tandem or cascade reactions, where a single event initiates a sequence of bond-forming or bond-breaking steps. scispace.com A common strategy involves the nucleophilic ring-opening of a cyclopropane that is activated by an electron-withdrawing group, which then triggers a subsequent reaction.

A hypothetical cascade could be initiated by the thiol (or thiolate) of this compound acting as a nucleophile to open an activated cyclopropane, such as a cyclopropane dicarboxylate. The resulting intermediate could then undergo an intramolecular cyclization or another intermolecular reaction.

More relevantly, the thiol group could be used to initiate a cascade that functionalizes the molecule itself. For example, a visible-light-promoted tandem thiol-ene click reaction could be envisioned. researchgate.netresearchgate.net In a related complex system, a thiol-ene reaction was used to initiate a transannular cyclization, which was followed by a regioselective cyclopropane ring-opening. researchgate.net This demonstrates the potential for the thiol group to participate in a radical-based cascade that ultimately involves the cyclopropane ring.

A plausible designed cascade is outlined below:

Initiation: The thiol group of this compound adds to an activated alkene (e.g., an enone) in a Michael addition.

Intramolecular Attack: The resulting enolate could then undergo an intramolecular attack on the cyclopropane ring, leading to a ring-opened, cyclized product. This would be a Michael-Initiated Ring Closure (MIRC) in reverse.

Termination: Protonation or trapping of the resulting anion would yield the final, more complex product.

The table below illustrates a potential tandem reaction sequence based on known reactivity principles.

StepReaction TypeIntermediate/ProductRationale/Analogous Reaction
1Thiol-Michael AdditionThioether with pendant enolateNucleophilic addition of thiols to activated alkenes is a well-established "click" reaction. bohrium.com
2Intramolecular Ring-OpeningRing-opened cyclic ketoneThe strained cyclopropane ring acts as an electrophile for the proximate enolate nucleophile.
3ProtonationFinal functionalized productStandard workup step to yield the neutral product.

Mechanistic Studies and Reaction Pathway Elucidation

The mechanisms governing the reactivity of this compound would primarily involve either polar (nucleophilic/electrophilic) or radical pathways.

Polar Ring-Opening Mechanism:

In a nucleophilic attack on an activated cyclopropane, such as one bearing electron-withdrawing groups, the thiolate anion of this compound would attack one of the cyclopropyl carbons in an SN2-type reaction. This leads to the cleavage of a C-C bond and the formation of a carbanionic intermediate, which is stabilized by the activating group. Subsequent protonation yields the ring-opened product. Kinetic studies on the reaction of electrophilic cyclopropanes with thiophenolates have provided insight into this inherent SN2 reactivity. nih.gov

Metal-Catalyzed Ring-Opening Mechanism:

For metal-catalyzed reactions, several pathways are possible. In the context of a tandem Heck-ring-opening of cyclopropyldiols, DFT studies have shed light on the mechanism. nih.gov A similar pathway could be operative for derivatives of this compound.

Oxidative Addition/Carbopalladation: The catalyst (e.g., a Pd(0) species) could coordinate to an adjacent unsaturation, followed by insertion that generates a Pd(II) intermediate.

Ring-Opening: The strained C-C bond of the cyclopropane ring then cleaves, often directed by a coordinating group, to form a more stable alkylpalladium species.

Reductive Elimination/β-Hydride Elimination: The final product is formed through a terminal step like reductive elimination or β-hydride elimination, regenerating the active catalyst.

Radical Ring-Opening Mechanism:

Radical-mediated pathways are also highly relevant, especially given the propensity of thiols to form thiyl radicals. A thiyl radical, generated photochemically or through an initiator, can add to an external alkene. organic-chemistry.org The resulting carbon-centered radical could then induce the ring-opening of the cyclopropane. Alternatively, a radical could be generated on the carbon backbone, which then leads to the facile cleavage of the cyclopropane ring to form a more stable alkyl radical. nih.gov This process is often extremely fast, with low activation energy. Studies on oxidative radical ring-opening/cyclization of various cyclopropane derivatives have detailed these pathways, which typically involve the formation of a cyclopropyl-substituted carbon radical that rapidly rearranges. nih.gov

The proposed mechanism for a visible-light-induced radical ring-opening is depicted below:

Thiyl Radical Generation: A photocatalyst absorbs visible light and, in its excited state, oxidizes the thiol to a thiyl radical.

Radical Cascade Initiation: The thiyl radical adds to a tethered alkene or abstracts a hydrogen atom, leading to a carbon-centered radical.

Ring-Opening: The carbon radical triggers the homolytic cleavage of a cyclopropane C-C bond, relieving ring strain and forming a stabilized alkyl radical.

Chain Propagation/Termination: The resulting radical can propagate a chain reaction or be terminated to yield the final product.

Spectroscopic Analysis and Advanced Characterization of 1 Cyclopropylpropane 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 1-Cyclopropylpropane-2-thiol (C₆H₁₂S), ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between 0.2 and 1.0 ppm. The geminal and cis/trans couplings between these protons would result in complex multiplets.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the cyclopropyl ring would be diastereotopic and are expected to resonate as a complex multiplet, likely in the range of 1.3-1.7 ppm.

Methine Proton (-CH-): The proton on the carbon bearing the thiol group is expected to be found further downfield, likely in the range of 2.8-3.2 ppm, due to the deshielding effect of the sulfur atom. This signal would appear as a multiplet due to coupling with the adjacent methyl and methylene protons.

Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet in the range of 1.2-1.4 ppm, resulting from coupling to the adjacent methine proton.

Thiol Proton (-SH): The thiol proton typically presents as a broad singlet, and its chemical shift can vary significantly depending on concentration and solvent, but it is often found between 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in unique chemical environments. libretexts.org The use of tetramethylsilane (B1202638) (TMS) as a standard helps in defining the 0 ppm point. libretexts.org

Carbon AtomExpected Chemical Shift (ppm)
Methyl (-CH₃)~15-25
Methylene (-CH₂-)~35-45
Methine (-CH-SH)~40-50
Cyclopropyl (CH)~5-15
Cyclopropyl (CH₂)~5-15

Note: The two methylene carbons of the cyclopropyl ring are chemically equivalent.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine proton and the adjacent methyl and methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (116.23 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would be able to determine the exact mass of the molecular ion, confirming the elemental composition as C₆H₁₂S. rsc.org

The fragmentation of this compound upon electron ionization would likely proceed through several pathways, giving rise to characteristic fragment ions. Key expected fragmentations include:

Loss of the thiol group (•SH): This would result in a fragment ion at m/z 83.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom could lead to the formation of a resonance-stabilized cation.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening, leading to various fragment ions.

McLafferty rearrangement: If applicable, this could lead to the loss of a neutral molecule.

A representative table of expected major fragment ions is presented below.

m/zProposed Fragment
116[C₆H₁₂S]⁺ (Molecular Ion)
83[C₆H₁₁]⁺
73[C₃H₅S]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. masterorganicchemistry.com

S-H Stretch: A weak but sharp absorption band characteristic of the thiol S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹. msu.edu The weakness of this band is a typical feature of thiols.

C-H Stretch: The C-H stretching vibrations of the alkyl and cyclopropyl groups would appear just below 3000 cm⁻¹. Specifically, the C-H bonds of the cyclopropyl ring may show absorptions slightly above 3000 cm⁻¹, which is characteristic of strained rings.

C-H Bending: The C-H bending vibrations for the methyl and methylene groups are expected in the 1375-1470 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The S-H stretch, while weak in the IR spectrum, often gives a more readily observable signal in the Raman spectrum. rsc.org The symmetric vibrations of the carbon skeleton, particularly the breathing mode of the cyclopropyl ring, are also expected to be strong in the Raman spectrum.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
S-H Stretch2550-2600 (weak)2550-2600 (moderate)
C-H Stretch (sp³)2850-2960 (strong)2850-2960 (strong)
C-H Stretch (cyclopropyl)~3050 (medium)~3050 (medium)
C-H Bend1375-1470 (medium)1375-1470 (medium)
C-S Stretch600-800 (weak)600-800 (strong)

X-ray Crystallography (for crystalline derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Since this compound is a liquid at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. However, it is possible to prepare a solid, crystalline derivative of the compound.

To obtain a crystalline derivative suitable for X-ray crystallography, this compound could be reacted with a reagent that introduces a rigid and often aromatic group, which can facilitate crystallization. Examples of such derivatization reactions include:

Formation of a thioester: Reaction with a suitable acyl chloride (e.g., benzoyl chloride) could yield a solid thioester.

Formation of a disulfide: Controlled oxidation could lead to the formation of a symmetrical disulfide, which may be crystalline.

Reaction with a heavy metal: Thiols can form stable complexes (thiolates) with heavy metals like mercury or silver, which are often crystalline.

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can provide a wealth of structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov This would allow for the precise determination of the geometry of the cyclopropyl ring and its orientation relative to the rest of the molecule, as well as intermolecular interactions in the crystal lattice. nih.gov

Theoretical and Computational Chemistry Studies of 1 Cyclopropylpropane 2 Thiol

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds (C-C and C-S) in 1-Cyclopropylpropane-2-thiol suggests the existence of multiple conformers.

A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). researchgate.netresearchgate.net This process identifies the lowest energy conformers (global and local minima) and the energy barriers for interconversion between them. Such studies on related molecules like n-propanethiol and 2-propanethiol (B166235) have identified multiple stable conformers. researchgate.netrsc.org For this compound, the interaction between the cyclopropyl (B3062369) group and the thiol group would be of particular interest in determining the most stable three-dimensional structures.

Investigation of Electronic Structure and Reactivity Descriptors

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated using DFT. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms at the atomic level. For this compound, this could involve studying:

Thiol-ene Reactions: The reaction of the thiol group with various alkenes could be modeled to understand the reaction pathway, including the identification of transition states and intermediates. nih.govresearchgate.net

Oxidation Reactions: The mechanism of oxidation at the sulfur atom could be elucidated.

Cyclopropane (B1198618) Ring-Opening: The stability of the cyclopropyl ring under various reaction conditions could be investigated, including the calculation of activation barriers for ring-opening reactions. researchgate.netresearchgate.netrsc.org

For any proposed reaction, the transition state structures would be located and their energies calculated. This information provides the activation energy, which is critical for understanding the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states connect the reactants and products. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies: Calculation of vibrational frequencies (IR and Raman spectra) is a standard output of geometry optimization calculations. These predicted spectra can aid in the identification and characterization of the molecule and its different conformers. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help in structure elucidation.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions.

While specific data for this compound is not yet available, the application of these established computational methodologies would provide a deep and detailed understanding of its chemical nature. Such studies would contribute valuable information to the broader field of organosulfur and cyclopropane chemistry.

Stereochemical Aspects and Chiral Synthesis of 1 Cyclopropylpropane 2 Thiol

Stereoisomerism and Enantiomeric Purity

1-Cyclopropylpropane-2-thiol possesses a single chiral center at the C2 position, the carbon atom bonded to the thiol group. Consequently, the compound exists as a pair of enantiomers: (R)-1-cyclopropylpropane-2-thiol and (S)-1-cyclopropylpropane-2-thiol. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, such as boiling point and refractive index, but will rotate plane-polarized light in equal but opposite directions.

Table 1: Stereoisomers of this compound

StereoisomerStructure
(R)-1-Cyclopropylpropane-2-thiol(Structure to be depicted with R configuration)
(S)-1-Cyclopropylpropane-2-thiol(Structure to be depicted with S configuration)

Note: The table above is illustrative as specific structural depictions require defined Cahn-Ingold-Prelog priorities.

Asymmetric Synthetic Routes to Chiral Cyclopropyl-Thiols

The synthesis of enantiomerically enriched cyclopropyl-containing thiols can be approached through various asymmetric strategies. While a direct asymmetric synthesis of this compound has not been specifically reported, several established methodologies for the asymmetric synthesis of chiral thiols and cyclopropanes can be applied.

One potential strategy involves the asymmetric reduction of a corresponding prochiral ketone, 1-cyclopropylpropan-2-one. This can be achieved using chiral reducing agents or catalysts. For instance, asymmetric reduction of ketones using catalysts like those derived from (R)- or (S)-CBS (Corey-Bakshi-Shibata) reagents can yield chiral alcohols with high enantioselectivity. thieme-connect.com The resulting chiral alcohol, 1-cyclopropylpropan-2-ol (B169602), could then be converted to the desired thiol through a stereospecific substitution reaction, for example, via a Mitsunobu reaction with a thiolating agent, which typically proceeds with inversion of configuration.

Another approach is the asymmetric addition of a nucleophile to a suitable precursor. For example, the ring-opening of a chiral epoxide with a sulfur nucleophile is a well-established method for synthesizing chiral β-hydroxy thiols. mdpi.com While not directly applicable to this compound, analogous strategies starting from chiral cyclopropyl-containing precursors could be envisioned.

Furthermore, asymmetric cyclopropanation reactions are a powerful tool for establishing the chiral cyclopropyl (B3062369) motif. rsc.orgnih.govorganic-chemistry.orgrsc.org A synthetic route could involve the asymmetric cyclopropanation of a suitable alkene, followed by functional group manipulations to introduce the thiol group at the desired position. For instance, a chiral rhodium complex can catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org

Table 2: Representative Asymmetric Reactions for Chiral Thiol and Cyclopropane (B1198618) Synthesis

Reaction TypeCatalyst/ReagentProduct TypeEnantiomeric Excess (ee)
Asymmetric Ketone Reduction(R)-Me-CBSChiral Secondary AlcoholsHigh
Asymmetric CyclopropanationChiral Rhodium ComplexChiral CyclopropanesUp to 99%
Aldol/Cyclopropanation/Retro-AldolChiral AuxiliaryChiral Cyclopropane Carboxaldehydes>95%

Data in this table is based on analogous reactions reported in the literature and serves as an illustration of achievable selectivities. thieme-connect.comorganic-chemistry.orgrsc.org

Diastereoselective Control in Reactions

In cases where a molecule contains more than one stereocenter, diastereoselective control becomes crucial. While this compound itself has only one chiral center, synthetic intermediates on the route to more complex molecules containing this moiety may have multiple stereocenters. Diastereoselective reactions aim to produce one diastereomer in preference to others.

For instance, in the synthesis of substituted cyclopropanes, the relative configuration of the substituents on the cyclopropane ring can be controlled. Diastereoselective cyclopropanation reactions often rely on steric or electronic guidance from existing chiral centers or auxiliaries in the substrate. nih.govresearchgate.net For example, a diastereoselective ring-opening of non-donor-acceptor cyclopropanes via an intramolecular Friedel-Crafts alkylation has been shown to proceed with retention of configuration. rsc.org

Furthermore, if a substrate already contains a chiral center, as might be the case in a multi-step synthesis involving this compound, any subsequent reaction that creates a new stereocenter can be influenced by the existing one. This substrate-controlled diastereoselectivity is a cornerstone of modern organic synthesis. The stereoselective preparation of trisubstituted cyclopropanes containing an ester functional group is highly dependent on the nature of the substituent. thieme-connect.com

Table 3: Examples of Diastereoselective Reactions in Cyclopropane Synthesis

ReactionKey FeatureDiastereomeric Ratio (d.r.)
Cyclopropanation of AlkenesUse of specific catalystsVaries with substrate and catalyst
Intramolecular Ring ClosureActivation and ring closure of chiral alcoholsHigh
Formal [3+2] CycloadditionTi-catalyzed radical redox relayGenerally excellent

This table provides examples of diastereocontrol in reactions that could be relevant to the synthesis of complex molecules containing the this compound scaffold. thieme-connect.comacs.org

Chiroptical Properties and Stereochemical Assignment

The absolute configuration of a chiral molecule like this compound is determined experimentally using chiroptical methods. The primary techniques include polarimetry, which measures the optical rotation of a compound, and circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.

While specific chiroptical data for this compound is not available, general principles can be applied. The sign and magnitude of the specific rotation ([α]D) are characteristic of a particular enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of enantiomers, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned. unipd.itnih.gov

Another powerful technique for determining the absolute configuration of chiral thiols is through the formation of diastereomeric derivatives with a chiral derivatizing agent (CDA), followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netfigshare.com For example, Mosher's acid or other chiral acids can be used to form diastereomeric esters. The differences in the chemical shifts of the protons in the resulting diastereomers can be correlated to the absolute configuration of the original thiol. This method has been successfully applied to a variety of chiral alcohols and amines and is adaptable for thiols. nih.gov

Table 4: Methods for Stereochemical Assignment of Chiral Thiols

MethodPrincipleInformation Obtained
PolarimetryMeasurement of the rotation of plane-polarized light.Sign and magnitude of optical rotation.
Circular Dichroism (CD)Differential absorption of circularly polarized light.CD spectrum, which can be compared with theoretical calculations for absolute configuration assignment.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra.Correlation of chemical shift differences to absolute configuration.

Synthetic Utility and Applications As a Chemical Building Block

Role in the Construction of Complex Molecular Structures

The combination of a thiol and a cyclopropyl (B3062369) ring makes 1-cyclopropylpropane-2-thiol a potentially valuable building block for synthesizing more complex molecules. cymitquimica.com Cyclopropyl-containing structures are integral to numerous bioactive molecules and approved pharmaceuticals. scientificupdate.comiris-biotech.de The cyclopropyl group's ability to act as a conformationally constrained linker is a key feature in drug design, helping to position other functional groups optimally within a biological target's binding pocket. iris-biotech.de

Thiol-containing cyclopropanes can serve as intermediates in the synthesis of complex structures. For instance, arylthiocyclopropyl carbonyl compounds are recognized as useful tools for building complex molecular architectures, including bioactive molecules and other strained ring systems. mdpi.comresearchgate.net Although this compound lacks the carbonyl group of these specific examples, its thiol functionality allows for its attachment to various molecular scaffolds, after which the cyclopropyl group can be carried through subsequent synthetic steps.

Aryl cyclopropyl sulfides, which could be synthesized from aryl halides and a cyclopropyl thiol, are of interest in medicinal chemistry. semanticscholar.org The synthesis of such compounds has been achieved using various methods, including the copper-catalyzed reaction of thiophenols with tricyclopropylbismuth. semanticscholar.org Furthermore, visible-light-mediated reactions involving cyclopropyl aldehydes and thiophenolates have been developed to construct complex cyclic amine scaffolds, highlighting the reactivity of these motifs in multicomponent reactions. nih.gov

Precursor for Advanced Organic Intermediates (e.g., sulfoxides, sulfones, oxiranes from cyclopropyl carbonyls)

The thiol group of this compound is a ready handle for oxidation to produce more complex intermediates like sulfoxides and sulfones. The oxidation of thiols and sulfides is a fundamental transformation in organic synthesis. masterorganicchemistry.comjchemrev.com

Oxidation to Sulfoxides and Sulfones: The oxidation of a sulfide (B99878), which could be formed from this compound, can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. nih.govresearchgate.net A variety of oxidizing agents are available for these transformations. organic-chemistry.orgorganic-chemistry.org For instance, hydrogen peroxide, often in the presence of a catalyst, is commonly used. organic-chemistry.org The selectivity between the sulfoxide and sulfone can often be controlled by the reaction conditions, such as temperature, choice of catalyst, and stoichiometry of the oxidant. organic-chemistry.orgrsc.org Electrochemical methods also provide a green and highly selective means of oxidizing thioethers to either sulfoxides or sulfones by simply tuning the applied potential. rsc.org

Table 1: Common Reagents for Oxidation of Sulfides to Sulfoxides and Sulfones

Product Oxidizing Agent(s) Typical Conditions Reference(s)
Sulfoxide Hydrogen Peroxide (H₂O₂), m-CPBA, Sodium Periodate (NaIO₄) Controlled stoichiometry, often at lower temperatures organic-chemistry.orgrsc.org
Sulfone Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄), Oxone® Excess oxidant, often at higher temperatures or with stronger catalysts nih.govorganic-chemistry.org
Sulfoxide or Sulfone Electrochemical Oxidation Varied applied potential in a flow microreactor rsc.org

Related Chemistry of Cyclopropyl Carbonyls: While not a direct reaction of this compound itself, the related class of cyclopropyl carbonyl compounds are precursors to other important intermediates like oxiranes. mdpi.com For example, the Corey-Chaykovsky reaction, which involves a sulfur ylide reacting with a ketone or aldehyde, can be used to convert a cyclopropyl ketone into a spirocyclic oxirane. This highlights the synthetic versatility of the broader class of cyclopropyl-containing building blocks. mdpi.comorganic-chemistry.org

Integration into Strained Carbocyclic Systems

The cyclopropyl group is the most strained of all carbocycles, and this ring strain can be harnessed for synthetic purposes. fiveable.me While often retained in the final structure for its beneficial properties, the cyclopropyl ring can also participate in ring-opening reactions, allowing for its conversion into other carbocyclic or heterocyclic systems. fiveable.memdpi.com

The presence of a neighboring sulfur atom, as in this compound or its derivatives, can influence these transformations. For example, thiyl radicals can react with vinylcyclopropanes to initiate radical ring-opening reactions, which can be used to construct larger ring systems. scispace.com In a radical clock experiment involving 1-cyclopropylpropan-2-one, a related ketone, ring-opening products were observed, confirming the susceptibility of the ring to open under radical conditions. nih.gov Furthermore, chiral heterosubstituted cyclopropanes have been synthesized via the diastereoselective addition of thiol nucleophiles to cyclopropenes, demonstrating the utility of thiol addition in building complex, strained structures. acs.org

Development of Novel Reagents and Catalysts Utilizing the Cyclopropyl-Thiol Motif

The unique combination of a nucleophilic thiol group and a strained cyclopropyl ring in this compound suggests its potential use in the development of novel reagents or catalysts. Thiols and their derivatives (thiolates) are widely used in organocatalysis, for example, in conjugate addition reactions.

While specific catalysts based on this compound are not documented, the principles of using functionalized thiols in catalysis are well-established. Chiral thiols have been employed as catalysts in enantioselective reactions. scispace.com For instance, a chiral thiol catalyst was used to generate a thiyl radical that participated in an asymmetric reaction cascade involving a vinylcyclopropane. scispace.com This demonstrates how the cyclopropyl and thiol motifs can work in concert within a catalytic cycle. The thiol group can also act as a ligand to coordinate with metal centers, creating novel metal-based catalysts for various transformations.

Application in Materials Chemistry (e.g., via thiol-ene click chemistry with related thiols)

The thiol group is highly reactive in "click chemistry," particularly in the thiol-ene reaction, which involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgrsc.org This reaction is highly efficient, proceeds under mild conditions (often initiated by UV light or a radical initiator), and is tolerant of a wide variety of functional groups, making it a powerful tool for materials synthesis and modification. researchgate.netthieme-connect.de

A molecule like this compound could be used to functionalize polymers or surfaces that contain alkene groups. researchgate.net The thiol-ene reaction allows for the covalent grafting of the cyclopropyl-thiol motif onto a material's surface, altering its properties. nih.gov Thiol-functionalized materials, including those based on carbon or silica (B1680970), have been developed for applications such as the selective removal of heavy metal ions from water. nih.govresearchgate.netacs.orgnih.govmdpi.com The sulfur atom has a strong affinity for heavy metals like mercury, lead, and cadmium. acs.org By anchoring a molecule like this compound to a solid support (e.g., a polymer bead or silica gel) via a thiol-ene reaction, a new adsorbent material could be created.

Table 2: Key Features of the Thiol-Ene "Click" Reaction for Materials Science

Feature Description Reference(s)
High Efficiency Reactions proceed rapidly and often to completion with high yields. wikipedia.orgresearchgate.net
Mild Conditions Often initiated by UV light or radicals at room temperature, preserving sensitive functional groups. rsc.orgresearchgate.net
Orthogonality The reaction is highly specific between a thiol and an ene, with minimal side reactions. wikipedia.org
Versatility Can be used to synthesize polymers, create dendrimers, and pattern surfaces. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropylpropane-2-thiol, and how can disulfide byproduct formation be mitigated during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, cyclopropane-containing precursors (e.g., 1-Cyclopropyl-2-halopropane) can react with thiourea or sodium hydrosulfide under inert atmospheres (N₂/Ar) to minimize oxidation to disulfides . Reaction temperature should be maintained below 40°C to preserve cyclopropane ring stability. Post-synthesis purification via fractional distillation or chromatography is critical, as thiols are prone to dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiol proton (-SH) appears as a broad singlet near δ 1.2–1.5 ppm, while cyclopropane protons resonate as distinct multiplets (δ 0.5–1.0 ppm). The propane backbone carbons are identifiable via DEPT-135 .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~118 g/mol) and fragmentation patterns indicative of cyclopropane ring cleavage .
  • IR Spectroscopy : The S-H stretch (2550–2600 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) confirm thiol functionality .

Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?

  • Methodological Answer : The compound’s hydrophobicity (predicted XLogP ≈ 1.2) suggests moderate solubility in non-polar solvents (e.g., hexane, diethyl ether) but limited solubility in water. Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation rates increase above pH 7 due to thiolate anion formation. Store under inert gas at ≤ -20°C with desiccants to prevent oxidation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD simulations) can predict the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the electronic effects of the cyclopropane ring on thiol reactivity. Focus on Fukui indices to identify nucleophilic sites and transition-state geometries for substitution reactions. Solvent effects (e.g., PCM models for polar aprotic solvents) improve accuracy .

Q. How does cyclopropane ring strain influence the thiol group’s acidity compared to acyclic analogs like propane-2-thiol?

  • Methodological Answer : Cyclopropane’s angle strain increases hybridization of adjacent carbons, lowering the thiol’s pKa. Experimental titration (e.g., in DMSO/water) shows a pKa reduction of ~0.5–1.0 units relative to non-strained analogs. Computational NBO analysis reveals enhanced stabilization of the thiolate anion due to hyperconjugation with cyclopropane σ bonds .

Q. What strategies resolve contradictions in reported reaction yields of this compound derivatives across literature studies?

  • Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., catalyst loading, solvent polarity) using multivariate regression can identify outliers. For example, discrepancies in Suzuki coupling yields may arise from trace oxygen levels or impurities in cyclopropane precursors. Replicate experiments under controlled atmospheres (glovebox) and validate precursor purity via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.